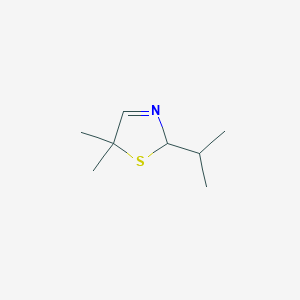

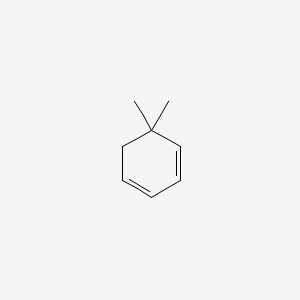

5,5-Dimethyl-1,3-cyclohexadiene

Vue d'ensemble

Description

Dimedone is a highly sensitive and specific reagent used primarily for the determination of aldehydes. Its advantages include environmental friendliness, high yields, and a straightforward workup procedure . The compound’s chemical formula is (CH₃)₂C₆H₆(=O)₂ , and it has a molecular weight of 140.18 g/mol .

Synthesis Analysis

Dimedone can be synthesized through various methods, including condensation reactions with aromatic aldehydes in ethylene glycol . The synthesis process involves the formation of a cyclic diketone structure.

Molecular Structure Analysis

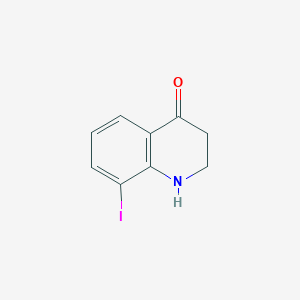

The molecular structure of Dimedone consists of a cyclohexane ring with two methyl groups (CH₃) attached to adjacent carbon atoms. The carbonyl groups (=O) are positioned at the 1 and 3 positions on the cyclohexane ring .

Chemical Reactions Analysis

- Condensation with Aldehydes : Dimedone reacts with aldehydes to form 1,3-diketones . This reaction is widely used for aldehyde detection and quantification .

- Michael Addition : Dimedone undergoes Michael addition reactions with active methylene compounds, leading to the formation of complex products .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Thermal Transformations

5,5-Dimethyl-1,3-cyclohexadiene undergoes significant transformations under specific thermal conditions. A notable change is the intramolecular shift of the methyl group at temperatures ranging from 420 to 530°C, which leads to the formation of 1,5-dimethyl-1,3-cyclohexadiene. This diene undergoes further isomerization to establish a thermodynamic equilibrium. Additionally, aromatization occurs at temperatures above 420°C, resulting in the formation of toluene, and at 460°C and higher, there's partial dehydrogenation to m-xylene (Mironov, Fedorovich, & Akhrem, 1973).

Synthesis and Configuration

The synthesis and configuration of this compound involve the hydrogenation of dimedone, which yields 5,5-dimethyl-1,3-cyclohexanediol with a cis-configuration. Dehydration of this compound using phthalic anhydride provides a convenient method for synthesizing this compound (Mironov, Fedorovich, & Akhrem, 1973).

Intense Femtosecond Laser Pulse Interaction

Studies on the interaction of this compound with intense femtosecond laser pulses have revealed insights into the formation of parent and fragment ions. The molecule's structure influences its behavior under such conditions, with some molecules showing heavy fragmentation and others exhibiting parent ion dominance (Harada et al., 2001).

Surface Reaction Mechanisms

The surface reaction mechanisms of 1,3-cyclohexadiene on silicon surfaces have been explored, revealing different reaction channels leading to various surface products. This understanding is crucial for interpreting experimental results and highlights the significant impact of first-neighbor interactions on these surface chemical reactions (Lee, Choi, & Gordon, 2005).

Crystal Structure Analysis

Analysis of the crystal structure of 5,5-dimethyl-1,3-cyclohexanedione (a related compound) at low temperatures has been performed. This study provides valuable insights into the molecule's geometry and interactions, crucial for understanding its physical and chemical properties (Bolte & Scholtyssik, 1997).

Photoisomerization and Photocyclization

Research on the photoisomerization and photocyclization of derivatives of this compound in low-temperature argon matrices has shown that these processes are influenced by factors such as irradiation wavelength and molecular structure (Ujike, Akai, Kudoh, & Nakata, 2005).

Propriétés

IUPAC Name |

5,5-dimethylcyclohexa-1,3-diene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12/c1-8(2)6-4-3-5-7-8/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGYVJUSBRARRBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC=CC=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10446677 | |

| Record name | 5,5-dimethyl-1,3-cyclohexadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33482-80-3 | |

| Record name | 5,5-dimethyl-1,3-cyclohexadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,8-Dimethyl-2-phosphabicyclo[3.3.1]nonane](/img/structure/B3051318.png)